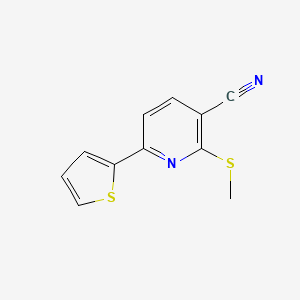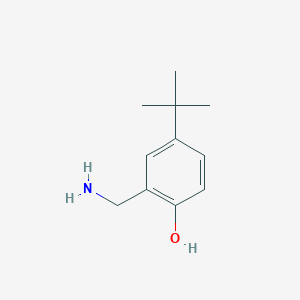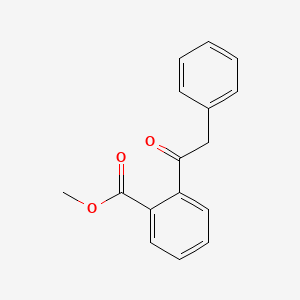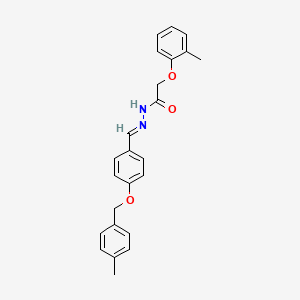
Tfmdck HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyldeschloroketamine hydrochloride is a designer drug from the arylcyclohexylamine family. It is structurally related to ketamine, a well-known dissociative anesthetic. Trifluoromethyldeschloroketamine hydrochloride has been studied for its potential hallucinogenic and sedative effects, similar to those of ketamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethyldeschloroketamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzylamine.
Cyclization: This intermediate undergoes cyclization with cyclohexanone in the presence of a suitable catalyst to form the arylcyclohexylamine core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of trifluoromethyldeschloroketamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials and intermediates.
Purification: Use of techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoromethyldeschloroketamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can modify the aryl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted arylcyclohexylamines.
Wissenschaftliche Forschungsanwendungen
Trifluoromethyldeschloroketamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of arylcyclohexylamines.
Biology: Investigated for its effects on neural pathways and potential as a neuroprotective agent.
Medicine: Explored for its potential antidepressant properties.
Industry: Utilized in the development of new anesthetic agents.
Wirkmechanismus
The mechanism of action of trifluoromethyldeschloroketamine hydrochloride involves:
NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.
Neurotransmitter Modulation: It modulates the release of neurotransmitters such as glutamate and dopamine.
Pathways Involved: The compound affects the glutamatergic and dopaminergic pathways, contributing to its psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine: A well-known dissociative anesthetic with similar properties.
Deschloroketamine: Lacks the trifluoromethyl group but shares the arylcyclohexylamine core.
Methoxyketamine: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyldeschloroketamine hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other arylcyclohexylamines .
Eigenschaften
CAS-Nummer |
1782026-45-2 |
|---|---|
Molekularformel |
C14H17ClF3NO |
Molekulargewicht |
307.74 g/mol |
IUPAC-Name |
2-(methylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H16F3NO.ClH/c1-18-13(9-5-4-8-12(13)19)10-6-2-3-7-11(10)14(15,16)17;/h2-3,6-7,18H,4-5,8-9H2,1H3;1H |
InChI-Schlüssel |
OMRJGQGAJQJAQV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12005514.png)



![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)




